
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is a complex organotin compound It is known for its unique structure, which includes a stannylene (tin) center bonded to sulfur and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester typically involves the reaction of 1,2-benzenedicarboxylic acid with dimethyltin dichloride and a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tin center can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Organotin compounds like this one can undergo substitution reactions in the presence of nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of tin, which can exhibit biocidal properties.
Medicine: Explored for its potential use in drug delivery systems, where the compound’s unique structure can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and plastics, where its properties can enhance durability and performance.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester involves its interaction with molecular targets through its tin center and sulfur atoms. The tin center can coordinate with various substrates, facilitating catalytic reactions. The sulfur atoms can form strong bonds with metals, making the compound useful in applications requiring metal-sulfur interactions. Additionally, the ester groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Dibutyl phthalate: Another phthalate ester with similar applications.
Diisooctyl phthalate: Used in the production of flexible plastics.
Uniqueness
1,2-Benzenedicarboxylic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) diisooctyl ester is unique due to the presence of the stannylene (tin) center, which imparts distinct catalytic properties not found in typical phthalate esters. The combination of tin and sulfur in its structure allows for specialized applications in catalysis and materials science, setting it apart from other similar compounds.
Properties
CAS No. |
67907-15-7 |
|---|---|
Molecular Formula |
C38H56O8S2Sn |
Molecular Weight |
823.7 g/mol |
IUPAC Name |
2-O-[2-[dimethyl-[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C18H26O4S.2CH3.Sn/c2*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;;;/h2*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
YMPUMNKAEHYGQG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS[Sn](C)(C)SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
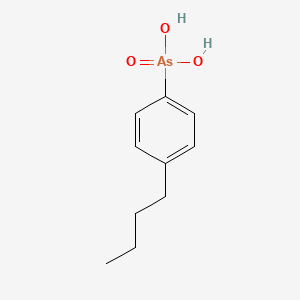


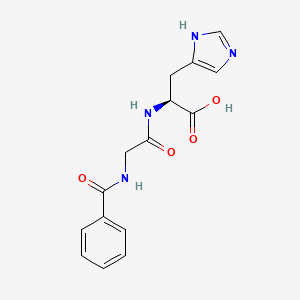
![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

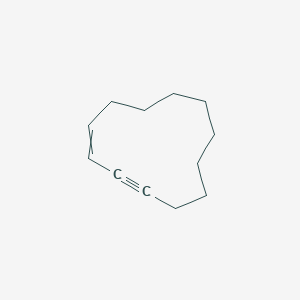

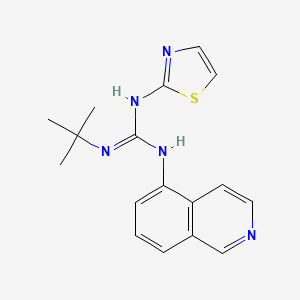
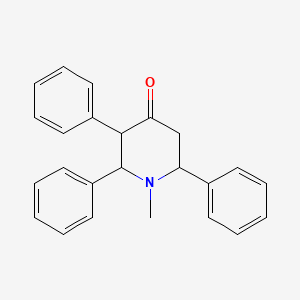

![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)
![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
